molecular formula C13H11NO3 B1598407 4-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 219671-80-4

4-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No. B1598407
M. Wt: 229.23 g/mol
InChI Key: XFWSADQKNXINOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-methoxypyridin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO3 . It is a compound that has been studied for its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “4-(6-methoxypyridin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a methoxypyridinyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“4-(6-methoxypyridin-3-yl)benzoic Acid” has a molecular weight of 229.23 g/mol, and its molecular formula is C13H11NO3 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.07389321 g/mol . The compound has a complexity of 261 .

Scientific Research Applications

Anti-tubercular Agents

  • Field : Medicinal Chemistry
  • Application : This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
  • Method : A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Organic Electronics

  • Field : Organic Chemistry
  • Application : Derivatives of this compound may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
  • Method : The specific methods of application or experimental procedures are not provided in the source.
  • Results : The specific results or outcomes obtained are not provided in the source.

Suzuki-Miyaura Cross-Coupling Reaction

  • Field : Organic Chemistry
  • Application : This compound is used in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Protease Inhibitor

  • Field : Biochemistry
  • Application : This compound has been used in the design of a highly potent synthetic inhibitor for trypsin, a protease .
  • Method : The inhibitor was designed and synthesized, and its interaction with trypsin was studied using X-ray diffraction .
  • Results : The inhibitor was found to distort the stereochemistry of the catalytic triad of trypsin, thereby blocking the proton-relay process of the active site .

Material for Organic Synthesis

  • Field : Organic Chemistry
  • Application : This compound is available for purchase as a material for organic synthesis .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Metal-Organic Frameworks

  • Field : Inorganic Chemistry
  • Application : Derivatives of this compound have been used in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Specific safety and hazard information for “4-(6-methoxypyridin-3-yl)benzoic Acid” is not provided in the search results. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) from reliable sources .

properties

IUPAC Name

4-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWSADQKNXINOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405445
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methoxypyridin-3-yl)benzoic Acid

CAS RN

219671-80-4
Record name 4-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1N sodium hydroxide solution (20 mL) is added to a mixture of 4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester (2.43 g, 9.44 mmol) in MeOH (20 mL) and THF (20 mL) and stirred at 35° C. for 1 hour. The reaction is cooled and 1N HCl added until the pH is˜4. The precipitate is isolated by filtration and dried in a vacuum desiccator to give a the product as a white solid (2.03 g, 8.86 mmol). 1H NMR (DMSO-d6, 300 MHz) δ8.57 (d, 1H), 8.08 (dd, 1H), 7.99 (d, 2H), 7.82 (d, 2H), 6.95 (d, 1H), 3.89 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(6-methoxy-pyridin-3-yl)-benzoic acid ethyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Carboxybenzeneboronic acid (2.87 g, 17.3 mmol), 5-bromo-2-methoxypyridine (3.25 g, 17.3 mmol), 0.4M aqueous sodium carbonate (87 ml, 34.8 mmol) and acetonitrile (86 mL) were combined under nitrogen, and palladium tetrakistriphenylphosphine (1.00 g, 0.87 mmol) added. The reaction mixture was refluxed for 3 hours, cooled to room temperature, and filtered through celite (washed celite with 50:50 acetonitrile/water). Removed acetonitrile in vacuo, diluted residue with water (100 mL) and acidified to pH 2 with 2M HCl. The precipitate which formed was collected, washed with water, and dried under high vacuum to give the product as a white powder (3.6 g, 15.7 mmol). 1H NMR (DMSO) δ 12.90 (br s, 1H), 8.56 (s, 1H), 8.08 (dd, 1H), 7.98 (d, 2H), 7.75 (d, 2H), 6.94 (d, 1H), 3.90 (s, 3H). ESI MS (M+1)+: 230.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
86 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(6-methoxypyridin-3-yl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(6-methoxypyridin-3-yl)benzoic Acid

Citations

For This Compound
1
Citations
B Wroblowski, MJ Wigglesworth… - Journal of medicinal …, 2009 - ACS Publications
The novel 7-transmembrane receptor MrgX1 is located predominantly in the dorsal root ganglion and has consequently been implicated in the perception of pain. Here we describe the …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.